molecular formula C13H12O B13970640 Naphthalene, 1-[(ethenyloxy)methyl]- CAS No. 48140-70-1

Naphthalene, 1-[(ethenyloxy)methyl]-

Cat. No.: B13970640
CAS No.: 48140-70-1
M. Wt: 184.23 g/mol
InChI Key: VWHBGDKTEYDPCK-UHFFFAOYSA-N
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Description

Naphthalene, 1-[(ethenyloxy)methyl]- (IUPAC name: 1-[(ethenyloxy)methyl]naphthalene) is a naphthalene derivative substituted at the 1-position with a (ethenyloxy)methyl group. Its molecular formula is C₁₃H₁₂O, with a molecular weight of 184.23 g/mol. The compound features a vinyl ether (-O-CH₂-CH₂-) moiety attached to the naphthalene ring, which may influence its reactivity, solubility, and electronic properties.

Properties

CAS No.

48140-70-1

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1-(ethenoxymethyl)naphthalene

InChI

InChI=1S/C13H12O/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h2-9H,1,10H2

InChI Key

VWHBGDKTEYDPCK-UHFFFAOYSA-N

Canonical SMILES

C=COCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-[(ethenyloxy)methyl]- typically involves the reaction of naphthalene with an appropriate ethenyloxy methylating agent under controlled conditions. One common method is the alkylation of naphthalene using ethenyloxy methyl chloride in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of Naphthalene, 1-[(ethenyloxy)methyl]- may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-[(ethenyloxy)methyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions are common, where the ethenyloxy methyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Naphthalene, 1-[(ethenyloxy)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 1-[(ethenyloxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Naphthalene, 1-[(ethenyloxy)methyl]- with structurally related naphthalene derivatives, focusing on substituent effects, physicochemical properties, and toxicological profiles.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituent Key Functional Features
Naphthalene, 1-[(ethenyloxy)methyl]- C₁₃H₁₂O (ethenyloxy)methyl Vinyl ether group; potential for polymerization
1-Ethoxynaphthalene C₁₂H₁₂O Ethoxy (-OCH₂CH₃) Ether linkage; higher hydrophobicity vs. methoxy
1-Methoxynaphthalene C₁₁H₁₀O Methoxy (-OCH₃) Electron-donating group; enhances solubility
1-Ethylnaphthalene C₁₂H₁₂ Ethyl (-CH₂CH₃) Alkyl chain; increases hydrophobicity
1,4-Dimethoxynaphthalene C₁₂H₁₂O₂ Methoxy (positions 1,4) Di-substituted; found in natural sources (e.g., walnut husk)

Physicochemical Properties

Compound Name Boiling Point (°C) Melting Point (°C) Spectral Data
Naphthalene, 1-[(ethenyloxy)methyl]- Not reported Not reported Hypothetical UV/Vis similar to 1-ethoxy analog
1-Ethoxynaphthalene 280.5 5.5 UV/Vis available
1-Methoxynaphthalene Not reported Not reported IR spectrum documented
1-Ethylnaphthalene Not reported Not reported Molecular weight: 156.22 g/mol
  • Key Observations: The vinyl ether group in 1-[(ethenyloxy)methyl]-naphthalene may confer unique reactivity, such as susceptibility to acid-catalyzed hydrolysis or polymerization, compared to saturated ethers (e.g., 1-ethoxynaphthalene) . 1-Ethoxynaphthalene has a higher boiling point (280.5°C) than naphthalene (218°C), attributed to the polar ethoxy group enhancing intermolecular forces .

Toxicological and Environmental Profiles

  • Naphthalene derivatives are associated with respiratory and hepatic toxicity in animal studies, with mechanisms involving cytochrome P450-mediated metabolic activation .
  • 1-Ethoxynaphthalene and similar ethers are less studied but may share metabolic pathways with alkylnaphthalenes, warranting caution in occupational exposure .

Biological Activity

Naphthalene, 1-[(ethenyloxy)methyl]- is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Naphthalene derivatives have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer , antibacterial , and antifungal properties. The compound in focus, Naphthalene, 1-[(ethenyloxy)methyl]-, is a modified naphthalene derivative that may enhance the pharmacological profile of traditional naphthalene compounds by improving solubility and bioavailability.

2. Synthesis and Structure-Activity Relationship

Recent studies have focused on synthesizing various naphthalene-substituted compounds to evaluate their biological activities. For instance, the synthesis of naphthalene-substituted triazole spirodienones has shown promising anticancer activity. The introduction of the ethenyloxy methyl group is hypothesized to enhance the interaction with biological targets by modifying the compound's electronic properties and steric configuration.

Table 1: Structure-Activity Relationship of Naphthalene Derivatives

CompoundSubstitution PositionAnticancer Activity (IC50)Antibacterial Activity (MIC)
Compound 6a1st61.9 μM>100 μg/mL
Compound 8c2nd45.8 μM62.5 μg/mL

3.1 Anticancer Activity

Naphthalene derivatives exhibit significant anticancer activity through various mechanisms. For example, compound 6a demonstrated cytotoxic effects against MDA-MB-231 breast cancer cells by inducing apoptosis and causing cell cycle arrest at the S phase. This was evidenced by a decrease in the G1 phase population from 74.39% to 39.14% upon treatment with 1 μM of compound 6a .

3.2 Antibacterial Activity

The antibacterial potential of naphthalene derivatives has also been evaluated. Compounds derived from naphthalene exhibit varying degrees of effectiveness against different bacterial strains, with some showing MIC values as low as 31.3 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

4. Toxicological Profile

Understanding the safety profile of Naphthalene, 1-[(ethenyloxy)methyl]- is crucial for its therapeutic application. Research indicates that while naphthalene compounds can cause necrosis in bronchiolar epithelial cells at high doses, modifications to their structure may reduce toxicity while maintaining efficacy . Acute toxicity studies showed no significant organ damage in mice at doses up to 20 mg/kg for certain naphthalene derivatives .

Table 2: Toxicity Data of Naphthalene Derivatives

CompoundDose (mg/kg)Observed Toxicity
Naphthalene>100Bronchiolar necrosis
Compound 6a20No apparent toxicity observed

5.1 Case Study: Anticancer Efficacy

A study evaluating the anticancer efficacy of compound 6a showed that it effectively suppressed tumor growth in vivo using a breast cancer model (4T1 tumor). The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent .

5.2 Case Study: Antimicrobial Spectrum

Another investigation assessed the antimicrobial spectrum of various naphthalene derivatives against clinical isolates of bacteria and fungi. The results demonstrated that certain substitutions on the naphthalene ring significantly enhanced antimicrobial activity, suggesting that structural modifications can lead to more potent agents .

6. Conclusion

Naphthalene, 1-[(ethenyloxy)methyl]- shows considerable promise in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial domains. Ongoing research into its structure-activity relationships and safety profiles will be essential for developing effective therapeutic agents based on this compound.

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